3,3-Difluoro-2-hydroxypropanoic acid

Catalog No.
S3255312
CAS No.
371961-43-2
M.F
C3H4F2O3
M. Wt
126.059
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoro-2-hydroxypropanoic acid

CAS Number

371961-43-2

Product Name

3,3-Difluoro-2-hydroxypropanoic acid

IUPAC Name

3,3-difluoro-2-hydroxypropanoic acid

Molecular Formula

C3H4F2O3

Molecular Weight

126.059

InChI

InChI=1S/C3H4F2O3/c4-2(5)1(6)3(7)8/h1-2,6H,(H,7,8)

InChI Key

XHZVULXGMGJDID-UHFFFAOYSA-N

SMILES

C(C(F)F)(C(=O)O)O

Solubility

not available

3,3-Difluoro-2-hydroxypropanoic acid is an organic compound characterized by its molecular formula C3H4F2O3C_3H_4F_2O_3 and a molecular weight of approximately 126.06 g/mol. This compound is a derivative of propanoic acid, where two hydrogen atoms on the third carbon atom are replaced by fluorine atoms, and a hydroxyl group is attached to the second carbon. The structural formula can be represented as:

text
OH |F - C - C - COOH | F

This compound exhibits unique properties due to the presence of fluorine, which enhances its reactivity and biological activity. It has been identified as a potential intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The fluorine atoms can undergo substitution with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of a catalyst.

The biological activity of 3,3-difluoro-2-hydroxypropanoic acid has been a subject of research, particularly regarding its effects on enzyme inhibition and metabolic pathways. The presence of fluorine atoms enhances its binding affinity to biological targets, potentially making it an effective inhibitor or activator in various biochemical processes. This compound's interactions with enzymes and receptors suggest that it may play a role in modulating physiological responses .

The synthesis of 3,3-difluoro-2-hydroxypropanoic acid typically involves several steps:

  • Formation of Intermediate: A 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester is formed by reacting a 4,4-difluoro-3-oxobutanoic acid ester with chlorine.
  • Conversion: This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone through reaction with an acid.
  • Final Reaction: The degradation product is reacted with a basic aqueous solution to yield the target compound.

Industrial production methods are optimized for efficiency and scalability, ensuring precise control over reaction conditions such as temperature and pressure .

3,3-Difluoro-2-hydroxypropanoic acid is utilized in various fields:

  • Chemistry: It serves as an intermediate in synthesizing fluorinated compounds.
  • Biology: The compound is studied for its potential effects on biological systems.
  • Medicine: It acts as a precursor for developing pharmaceuticals targeting specific enzymes or receptors.
  • Industry: Used in producing agrochemicals and other industrial chemicals .

Research into the interaction of 3,3-difluoro-2-hydroxypropanoic acid with biological systems has highlighted its potential as a modulator of enzyme activity. Studies have shown that its unique structure allows it to bind effectively to various molecular targets, influencing metabolic pathways and possibly leading to therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,3-difluoro-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,3-Difluoro-2-hydroxypropanoic acidC₃H₄F₂O₃Contains two fluorine atoms; hydroxyl group
3,3-Trifluoro-2-hydroxypropanoic acidC₃H₃F₃O₃Contains three fluorine atoms; more potent
4,4-Difluoro-2-hydroxybutanoic acidC₄H₆F₂O₃Longer carbon chain; different stereochemistry
2-Hydroxypropanoic acidC₃H₆O₃Lacks fluorination; simpler structure

The uniqueness of 3,3-difluoro-2-hydroxypropanoic acid lies in its specific combination of two fluorine substituents and the hydroxyl group on adjacent carbons, which significantly influences its reactivity and biological activity compared to similar compounds .

Dates

Modify: 2024-04-15

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